molecular formula C12H14ClNSn B13986857 5-Chloro-4-(trimethylstannyl)isoquinoline

5-Chloro-4-(trimethylstannyl)isoquinoline

Cat. No.: B13986857
M. Wt: 326.41 g/mol
InChI Key: BEXMQBNCEJVEDP-UHFFFAOYSA-N
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Description

5-Chloro-4-(trimethylstannyl)isoquinoline is a chemical compound with the molecular formula C12H14ClNSn It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 5-Chloro-4-(trimethylstannyl)isoquinoline typically involves the reaction of 4-bromo-5-chloroisoquinoline with trimethylstannane in the presence of a palladium catalyst. The reaction is carried out in toluene at elevated temperatures (30-100°C) for an extended period (36 hours). The product is then purified through extraction and chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

5-Chloro-4-(trimethylstannyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through reactions with appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-4-(trimethylstannyl)isoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trimethylstannyl)isoquinoline involves its interaction with molecular targets through its functional groups. The trimethylstannyl group can participate in coordination with metal centers, while the isoquinoline moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .

Comparison with Similar Compounds

5-Chloro-4-(trimethylstannyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

    5-Chloroisoquinoline: Lacks the trimethylstannyl group, resulting in different reactivity and applications.

    4-(Trimethylstannyl)isoquinoline:

    5-Bromo-4-(trimethylstannyl)isoquinoline: Substitution of chlorine with bromine alters its reactivity and interactions.

The presence of both the chlorine and trimethylstannyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various research applications .

Properties

Molecular Formula

C12H14ClNSn

Molecular Weight

326.41 g/mol

IUPAC Name

(5-chloroisoquinolin-4-yl)-trimethylstannane

InChI

InChI=1S/C9H5ClN.3CH3.Sn/c10-9-3-1-2-7-6-11-5-4-8(7)9;;;;/h1-3,5-6H;3*1H3;

InChI Key

BEXMQBNCEJVEDP-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C2C(=CN=C1)C=CC=C2Cl

Origin of Product

United States

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